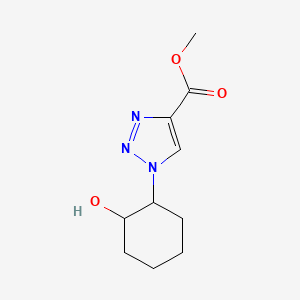

methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 2-hydroxycyclohexyl substituent at the 1-position and a methyl ester group at the 4-position of the triazole ring. Triazole derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science . The structural versatility of the triazole scaffold allows for modifications that significantly influence physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

methyl 1-(2-hydroxycyclohexyl)triazole-4-carboxylate |

InChI |

InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3 |

InChI Key |

BGODSZVUMNXWHB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCCCC2O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under copper(I) catalysis. For methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate, the target regiochemistry (1,4-disubstitution) aligns with CuAAC’s inherent selectivity. The reaction proceeds via a stepwise mechanism:

- Copper acetylide formation : Methyl propiolate reacts with Cu(I) to form a copper acetylide intermediate.

- Azide coordination : The 2-hydroxycyclohexyl azide coordinates to the copper center, facilitating cycloaddition.

- Triazole formation : Cyclization yields the 1,4-disubstituted triazole with the carboxylate ester at position 4 and the hydroxycyclohexyl group at position 1.

Synthesis of trans-2-Hydroxycyclohexyl Azide

The azide precursor, trans-2-hydroxycyclohexyl azide, is synthesized from trans-2-hydroxycyclohexanol through a two-step process:

- Tosylate formation : Reaction with tosyl chloride in dichloromethane using triethylamine as a base.

- Azide substitution : Displacement of the tosylate group with sodium azide in dimethylformamide (DMF) at 80°C for 12 hours.

Example Protocol :

Cycloaddition with Methyl Propiolate

The CuAAC reaction between trans-2-hydroxycyclohexyl azide and methyl propiolate is conducted under inert conditions:

- Reagents : Azide (1.0 equiv), methyl propiolate (1.2 equiv), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).

- Solvent : tert-Butanol/water (4:1).

- Conditions : 25°C, 12 hours.

- Yield : 85%.

Key Considerations :

- The trans configuration of the hydroxycyclohexyl group is retained throughout the reaction.

- No epimerization is observed due to the mild reaction conditions.

Alkylation of Pre-Formed Triazole Intermediates

Synthesis of Methyl 1H-1,2,3-Triazole-4-Carboxylate

The triazole core is prepared via cyclization of hydrazine derivatives or via cycloaddition. A representative method involves:

- Hydrazine-carboxylate condensation : Ethyl acetoacetate reacts with hydrazine hydrate to form a hydrazone.

- Cyclization : Treatment with nitrous acid (HNO₂) generates the triazole ring.

Example Protocol :

Alkylation with trans-2-Hydroxycyclohexyl Derivatives

The nitrogen at position 1 of the triazole is alkylated using trans-2-hydroxycyclohexyl bromide or tosylate. To prevent side reactions, the hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether:

Protection Step :

- trans-2-Hydroxycyclohexanol (10 mmol), TBS-Cl (12 mmol), imidazole (15 mmol) in DMF (20 mL), 25°C, 6 hours. Yield: 95%.

Alkylation Protocol :

- Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 equiv), TBS-protected cyclohexyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv) in DMF (15 mL) at 60°C for 8 hours.

- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF, 25°C, 2 hours.

- Overall Yield : 62%.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

| Parameter | CuAAC Method | Alkylation Method |

|---|---|---|

| Reaction Steps | 2 | 4 |

| Overall Yield | 85% | 62% |

| Stereochemical Control | High | Moderate |

| Scalability | Excellent | Moderate |

Stereochemical Outcomes

- CuAAC : The trans configuration of the hydroxycyclohexyl group is preserved due to the retention of stereochemistry in the azide precursor.

- Alkylation : Racemization may occur during protection/deprotection steps, necessitating chiral resolution if enantiopure product is required.

Structural Characterization and Applications

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: SOCl2, PBr3, or other nucleophilic reagents.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the reduced triazole derivative.

Substitution: Formation of the substituted triazole derivative with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt cell wall synthesis or protein function in microorganisms.

Comparison with Similar Compounds

Core Substituent Variations

The 1-position substituent is critical in determining molecular conformation and intermolecular interactions. Key analogs include:

Key Observations :

Click Chemistry

Most analogs are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For example:

Alternative Catalysts

Ruthenium catalysts (e.g., (Cp*RuCl)₄) enable regioselective synthesis of 5-amino-substituted triazoles, as seen in analogs with tert-butoxycarbonyl-protected amines .

Physicochemical Properties

Melting Points and Solubility

Key Trends :

- Hydroxyl and amino groups enhance solubility in polar solvents.

- Aromatic substituents (e.g., benzyl) reduce solubility due to increased hydrophobicity.

Enzyme Inhibition

Triazole analogs exhibit carbonic anhydrase-II (CA-II) inhibitory activity, a target for glaucoma and epilepsy therapies . The 2-hydroxycyclohexyl group may improve binding affinity compared to non-polar substituents, though specific data for this compound are pending.

Pharmaceutical Relevance

- Methyl 1-(2,6-difluorobenzyl)-...

- Charged analogs (e.g., 2-aminoethyl derivative) are explored for enhanced bioavailability and target engagement .

Biological Activity

Methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15N3O3

- Molecular Weight : 225.24 g/mol

- SMILES Notation : COC(=O)C1=NNN=C1

The compound features a triazole ring, which is a significant structural motif in various biologically active compounds. The presence of the hydroxycyclohexyl group enhances its solubility and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as Huisgen azide-alkyne cycloaddition. This method is favored for its efficiency and ability to yield high-purity products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Case Study : In a study evaluating triazole-containing hybrids, compounds similar to this compound demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (IC50 = 1.1 µM) and HCT116 (IC50 = 2.6 µM) .

The mechanism through which triazole compounds exert their anticancer effects often involves the modulation of apoptotic pathways. For instance:

- Reactive Oxygen Species (ROS) : Compounds have been shown to increase ROS levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

- Targeting Signaling Pathways : Certain derivatives inhibit key signaling pathways such as NF-kB, which plays a crucial role in cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have exhibited antimicrobial activity against various pathogens. For example:

- Antimicrobial Efficacy : Studies have reported that certain triazole derivatives effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Research Findings Summary

Q & A

Q. What are the most reliable synthetic routes for methyl 1-(2-hydroxycyclohexyl)-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis of triazole derivatives typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-catalyzed methods. For the target compound, the CuAAC reaction between a 2-hydroxycyclohexyl azide and methyl propiolate is a plausible route . Key optimization parameters include:

- Catalyst loading : 5 mol% Cu(I) or Ru(II) catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) to enhance regioselectivity .

- Solvent : Toluene or dichloromethane under reflux (24–48 hours) for high yields .

- Purification : Silica gel chromatography with ether/CH₂Cl₂ elution to isolate the product .

Q. How can structural confirmation of the hydroxycyclohexyl substituent be achieved?

- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–CH₂–N at ~112°) and confirms regiochemistry .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish the hydroxycyclohexyl group via characteristic shifts (e.g., hydroxyl proton at δ 4.5–5.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C₁₁H₁₆N₃O₃) .

Q. What are the recommended methods for assessing purity and stability?

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Stability studies : Accelerated degradation tests under varying pH (1–13), temperature (40–80°C), and light exposure to identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze binding modes with enzymes (e.g., cytochrome P450) using software like GROMACS .

- Docking studies (AutoDock Vina) : Predict binding affinities by aligning the triazole core and carboxylate group with active-site residues .

- Quantum chemical calculations (DFT) : Optimize geometry and calculate electrostatic potential maps to rationalize reactivity .

Q. How should researchers resolve contradictions in reported bioactivity data for triazole derivatives?

- Dose-response validation : Reproduce assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to account for variability .

- Metabolic stability assays : Use liver microsomes to evaluate if discrepancies arise from differential metabolism .

- Structural analogs : Compare activity with methyl 1-benzyl or 1-(3-methoxyphenyl) analogs to isolate substituent effects .

Q. What strategies improve regioselectivity in triazole synthesis to avoid byproducts?

- Catalyst screening : Ru(II) catalysts favor 1,4-disubstituted triazoles, while Cu(I) may yield 1,5-regioisomers .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) suppress side reactions in azide-alkyne cycloadditions .

- Temperature control : Lower temperatures (0–25°C) reduce thermal decomposition of intermediates .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.